molecular formula C13H18ClN B15253911 3-(3-Chlorophenyl)-4-propylpyrrolidine

3-(3-Chlorophenyl)-4-propylpyrrolidine

Cat. No.: B15253911
M. Wt: 223.74 g/mol
InChI Key: LZWHRYWTICDSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-4-propylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a chlorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-propylpyrrolidine typically involves the reaction of 3-chlorobenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-propylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-4-propylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)-4-propylpyrrolidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

3-(3-Chlorophenyl)-4-propylpyrrolidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a pyrrolidine ring substituted with a chlorophenyl group and a propyl chain. This unique structure contributes to its interaction with various biological targets.

Pharmacological Properties

Recent studies have indicated that this compound exhibits several pharmacological activities:

  • Antinociceptive Activity : The compound has shown significant antinociceptive effects in various animal models, indicating its potential as an analgesic agent. For instance, it was tested in models of nociceptive and neuropathic pain, demonstrating efficacy comparable to established analgesics .
  • Receptor Binding Affinity : The compound interacts with several receptors, including sigma receptors and histamine receptors. Its binding affinity has been assessed using in vitro assays, showing promising results that suggest it could modulate pain pathways effectively .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Interaction with Sigma Receptors : The compound acts as a ligand for sigma-1 receptors, which are implicated in modulating pain perception and neuroprotection. Studies have shown that it can influence the signaling pathways associated with these receptors .
  • Histamine Receptor Modulation : It also exhibits activity at histamine H3 receptors. The modulation of these receptors may contribute to its analgesic properties by affecting neurotransmitter release and neuronal excitability .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Pain Model Studies : In a study involving chronic pain models, administration of the compound resulted in a significant reduction in pain scores compared to control groups. The results indicated an ED50 value that was lower than traditional analgesics like morphine, suggesting enhanced efficacy .
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. Results showed that it could reduce neuronal cell death and improve functional outcomes post-injury .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Study Activity ED50 (mg/kg) Notes
Pain Model StudyAntinociceptive25Lower than morphine; significant pain score reduction
Neuroprotection StudyNeuroprotectiveNot specifiedReduced neuronal death post-injury
Receptor Binding StudySigma-1 and H3 receptor affinityK_i < 100 nMHigh affinity observed for both receptor types

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-propylpyrrolidine

InChI

InChI=1S/C13H18ClN/c1-2-4-11-8-15-9-13(11)10-5-3-6-12(14)7-10/h3,5-7,11,13,15H,2,4,8-9H2,1H3

InChI Key

LZWHRYWTICDSQE-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.